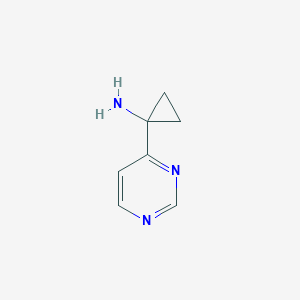

1-(Pyrimidin-4-yl)cyclopropanamine

Description

Contextualization of Pyrimidine (B1678525) and Cyclopropane (B1198618) Scaffolds in Modern Organic and Medicinal Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry. researchgate.netwjarr.com As a fundamental component of nucleobases such as cytosine, thymine, and uracil, pyrimidine is integral to the structure of DNA and RNA. mdpi.com This inherent biological relevance has made it a fertile ground for the development of a vast array of therapeutic agents. wjarr.com Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. mdpi.comnih.gov The pyrimidine core's ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding allow it to interact effectively with a multitude of biological targets, often improving both the pharmacodynamic and pharmacokinetic profiles of drug candidates. researchgate.netresearchgate.net

Similarly, the cyclopropane ring, despite its simple three-carbon structure, is a highly valuable motif in medicinal chemistry. wjarr.com Its incorporation into a molecule can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to target proteins. The strained ring system imparts unique electronic properties that can be exploited to fine-tune a drug's potency and selectivity. wjarr.com The strategic use of cyclopropane scaffolds is a recurring theme in the design of modern pharmaceuticals, including agents for treating viral infections like COVID-19 and HIV/AIDS, as well as conditions such as asthma and hepatitis C. wjarr.com

Rationale for Investigating Cyclopropylamine (B47189) and Pyrimidinyl-Substituted Derivatives

The investigation into molecules that combine a pyrimidine ring with a cyclopropylamine moiety, such as 1-(Pyrimidin-4-yl)cyclopropanamine, is driven by a strong rationale rooted in contemporary drug discovery. The cyclopropylamine scaffold itself is a key feature in a class of enzyme inhibitors. For instance, derivatives of tranylcypromine (B92988), a well-known cyclopropylamine, have been extensively explored as inhibitors of histone demethylase KDM1A (also known as LSD1), an important target in cancer therapy. nih.gov

Research has shown that attaching substituents to the cyclopropylamine core can modulate activity and selectivity. nih.gov The fusion of the pyrimidine heterocycle to the cyclopropylamine structure is a deliberate design strategy to create hybrid molecules that may exhibit synergistic or novel biological activities. researchgate.net Specifically, this combination has been explored in the context of developing potent and selective inhibitors for enzymes like Lysine-specific demethylase 1 (LSD1). google.comgoogle.com The pyrimidine moiety can engage in specific interactions within the enzyme's active site, while the cyclopropylamine portion provides a reactive center for covalent inhibition or a rigid scaffold for precise positioning of other functional groups. nih.govgoogle.com The goal of such investigations is to develop new chemical entities with improved efficacy and selectivity for therapeutic targets implicated in diseases like cancer. nih.govgoogle.com

Historical Overview of Research Pertaining to Pyrimidinyl-Substituted Cyclopropylamines and Related Analogs

The study of pyrimidinyl-substituted cyclopropylamines is a relatively recent development, stemming from the convergence of several decades of research in medicinal chemistry. The biological importance of pyrimidines has been recognized since their discovery as components of nucleic acids. scispace.com Early in the 20th century, research into pyrimidine derivatives led to the development of barbiturates. A significant milestone was the synthesis of 5-fluorouracil (B62378) in the mid-20th century, which became a widely used anticancer drug. mdpi.com Throughout the latter half of the 20th century and into the 21st, research into pyrimidine-based compounds exploded, leading to a multitude of drugs for various diseases. nih.gov

The appreciation for the cyclopropane ring in drug design grew more slowly but has accelerated significantly in recent years. While the cyclopropylamine-containing antidepressant tranylcypromine was developed in the mid-20th century, the broader application of the cyclopropane motif as a strategic design element became more common towards the end of the century and into the present day. wjarr.comnih.gov

The logical next step was the combination of these two powerful pharmacophores. The early 2010s saw a rise in research and patent filings for various cyclopropylamine derivatives as enzyme inhibitors, particularly for LSD1. google.com Patents from this era began to describe complex molecules where a cyclopropylamine core was linked to various heterocyclic systems, including pyrimidines, often as part of a larger molecular scaffold designed to target specific cancers. google.com For instance, research into pyrimidin-4-yl-ethanol derivatives as kinase inhibitors and the synthesis of various pyrimidine-containing hybrids further laid the groundwork for exploring more direct fusions of the two scaffolds. researchgate.netnih.gov This line of inquiry continues to be an active area of research, with scientists designing and synthesizing novel analogs to probe structure-activity relationships and develop next-generation therapeutics. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1159878-11-1 |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| MDL Number | MFCD19626784 |

This data is compiled from publicly available chemical databases. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-4-ylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(2-3-7)6-1-4-9-5-10-6/h1,4-5H,2-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJPVWKDEHUKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyrimidin 4 Yl Cyclopropanamine

Retrosynthetic Analysis and Strategic Disconnections for 1-(Pyrimidin-4-yl)cyclopropanamine

Retrosynthetic analysis of this compound reveals several strategic disconnections. The primary disconnection points are the C-C bond between the pyrimidine (B1678525) ring and the cyclopropyl (B3062369) group, and the C-N bond of the cyclopropylamine (B47189) moiety. This suggests two main synthetic strategies:

Formation of the pyrimidine ring onto a pre-existing cyclopropylamine derivative. This approach involves constructing the pyrimidine ring through condensation and cyclization reactions.

Introduction of the cyclopropylamine group onto a pyrimidine precursor. This can be achieved through either cyclopropanation of a pyrimidine derivative followed by amination, or direct amination of a pyrimidinyl-substituted cyclopropane (B1198618).

A key synthon for the synthesis of pyrimidine scaffolds is the use of chemicals like urea (B33335) and diethyl malonate which undergo condensation reactions to form pyrimidine derivatives. researchgate.net

Classical Synthetic Routes to this compound

Traditional methods for synthesizing this compound rely on established organic reactions.

Cyclopropanation Strategies Utilizing Pyrimidine Precursors

This strategy involves the creation of the cyclopropane ring on a molecule already containing the pyrimidine core. A notable method is the highly enantioselective cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides, which can yield chiral cyclopropanes in high yields (up to 97%) and excellent enantioselectivity (up to 99% ee). rsc.org These cyclopropane derivatives can then be further functionalized to introduce the amine group.

Amination Approaches for Pyrimidinyl-Substituted Cyclopropanes

Once a pyrimidinyl-substituted cyclopropane is obtained, the next crucial step is the introduction of the amine group. While direct amination of a cyclopropane ring can be challenging, various methods can be employed. One approach involves the conversion of a cyclopropyl carboxylic acid to an amine via a Curtius, Hofmann, or Schmidt rearrangement. Another strategy is the reductive amination of a cyclopropyl ketone.

Challenges in this step can include the stability of the cyclopropane ring under certain reaction conditions. For instance, attempts to introduce an amino group at the C-4 position of a pyrrolopyrimidine ring via Buchwald-Hartwig amination have sometimes resulted in reduction rather than substitution, indicating that the oxidative addition of the palladium catalyst may preferentially occur at other sites. nih.gov

Condensation and Cyclization Reactions in Pyrimidine Synthesis

The construction of the pyrimidine ring itself is a cornerstone of this synthetic pathway. The Pinner synthesis, a classical method, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This has been modified to use β-keto esters in place of 1,3-diketones. mdpi.com Other multicomponent reactions have also been developed. For example, a regioselective, iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols proceeds through a series of condensation and dehydrogenation steps. mdpi.com

Another approach involves the condensation of chalcones with amidines to afford substituted pyrimidines. researchgate.net Additionally, a novel synthesis of 1H-pyrazolo[3,4-d]pyrimidines employs the condensation of N-pyrazolylamides and nitriles, which allows for the introduction of diverse substituents. nih.gov The synthesis of pyrimidine derivatives can also be achieved through the interaction of compounds with urea or thiourea (B124793) in the presence of a catalyst. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | - | Classical pyrimidine synthesis | mdpi.com |

| Modified Pinner | β-Keto esters, Amidines | Ultrasound irradiation | Improved procedure | mdpi.com |

| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complexes | Regioselective, multicomponent | mdpi.com |

| Chalcone Condensation | Chalcones, Amidines | - | Synthesis of substituted pyrimidines | researchgate.net |

| Nitrile Condensation | N-Pyrazolylamides, Nitriles | - | Access to diverse substituents | nih.gov |

| Urea/Thiourea Condensation | Various precursors, Urea/Thiourea | Piperidine (B6355638) | Synthesis of pyrimidine derivatives | researchgate.net |

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.

Asymmetric Synthesis of Chiral this compound (if applicable enantiomers)

The synthesis of specific enantiomers of this compound is of significant interest due to the often differing biological activities of stereoisomers. Asymmetric synthesis aims to produce a single enantiomer in excess.

One notable method for achieving this is the enantioselective cyclopropanation of N1-vinylpyrimidines using phenyliodonium ylides, which can produce chiral pyrimidine-substituted cyclopropanes with high enantiomeric excess. rsc.org These chiral building blocks are valuable for the synthesis of enantiomerically pure target molecules. researchgate.net

Another approach to obtaining chiral cyclopropylamines involves the use of N-sulfinyl α-chloro ketimines, which react with Grignard reagents to yield chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov Subsequent deprotection provides the N-unprotected chiral cyclopropylamines. nih.gov

| Method | Starting Material | Reagent/Catalyst | Product | Key Advantage | Reference |

| Asymmetric Cyclopropanation | N1-vinylpyrimidines | Phenyliodonium ylides | Chiral pyrimidine-substituted cyclopropanes | High yield and enantioselectivity | rsc.org |

| Sulfinyl Ketimine Chemistry | N-sulfinyl α-chloro ketimines | Grignard reagents | Chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides | Good diastereoselectivity | nih.gov |

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in the synthesis of complex molecules like this compound, offering pathways to higher yields, reduced reaction times, and greater control over the molecular architecture. While a direct catalytic synthesis for this specific molecule is not extensively documented, related catalytic strategies for pyrimidine and cyclopropylamine synthesis provide a strong foundation for its potential production.

One notable approach involves a "deconstruction-reconstruction" strategy for pyrimidine diversification. nih.gov This method allows for the introduction of various functional groups onto the pyrimidine ring. For instance, a 2-cyclopropylated pyrimidine has been successfully synthesized using cyclopropaneamidine in the reconstruction phase of the pyrimidine ring. nih.gov This demonstrates the feasibility of incorporating a cyclopropyl group, a key feature of the target molecule.

Furthermore, copper-catalyzed reactions have shown promise in the synthesis of related heterocyclic structures. For example, a one-pot tandem CuI-catalyzed C–N bond formation and intramolecular amidation reaction has been developed for the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones. nih.gov This highlights the potential of using affordable and readily available copper catalysts to facilitate the crucial bond formations required in the synthesis of complex pyrimidine derivatives. nih.gov The use of such catalytic systems can offer a more sustainable and cost-effective alternative to palladium-, rhodium-, and silver-catalyzed methods. nih.gov

The table below summarizes catalytic approaches relevant to the synthesis of substituted pyrimidines.

| Catalyst | Reaction Type | Relevance to Target Synthesis | Reference |

| None (Amidine-mediated) | Pyrimidine Reconstruction | Introduction of a cyclopropyl group onto the pyrimidine ring. | nih.gov |

| CuI | Tandem C-N Cross-Coupling/Amidation | Formation of C-N bonds in pyrimidine-related heterocycles. | nih.gov |

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. youtube.com This is particularly relevant for the synthesis of key intermediates like cyclopropylamine, a building block for the target molecule.

A highly efficient continuous-flow method for the preparation of cyclopropylamine has been developed, achieving a remarkable yield of up to 96% with a residence time of only 4 minutes at 90°C. researchgate.net This represents a significant improvement over traditional batch methods, which are often plagued by lower efficiency and more complex processing. researchgate.net The precise control over reaction parameters such as temperature and flow rate in a microreaction system allows for the suppression of side reactions and ensures high product purity. researchgate.net

The principles of continuous flow chemistry can be applied to various stages of organic synthesis, from the formation of initial intermediates to the construction of the final complex molecule. youtube.comnih.gov The shift from batch to continuous manufacturing can lead to a more reliable and environmentally friendly process by reducing the volume of hazardous materials handled at any given time. youtube.com

The following table outlines the key parameters and outcomes of a continuous-flow synthesis of cyclopropylamine.

| Parameter | Value |

| Product | Cyclopropylamine |

| Yield | Up to 96% |

| Residence Time | 4 minutes |

| Temperature | 90°C |

| Key Advantage | High efficiency, improved safety, simple one-stage process |

| Reference | researchgate.net |

Purification and Isolation Techniques for this compound

The final stage in the synthesis of this compound involves the purification and isolation of the target compound to achieve the desired level of purity. Standard laboratory techniques are employed to separate the product from unreacted starting materials, reagents, and byproducts.

A common purification strategy for related compounds involves a multi-step workup procedure following the completion of the reaction. This typically begins with quenching the reaction mixture, for instance, by pouring it into a basic solution or onto ice. researchgate.net The product is then extracted from the aqueous layer into an organic solvent. researchgate.net The choice of solvent is crucial and depends on the solubility of the target compound.

The combined organic extracts are then dried using an anhydrous salt, such as sodium sulfate, to remove any residual water. researchgate.net Following filtration to remove the drying agent, the solvent is evaporated under reduced pressure to yield the crude product. researchgate.net

For final purification, column chromatography is a widely used and effective technique. nih.gov The crude product is loaded onto a stationary phase, such as silica (B1680970) gel, and a mobile phase (a single solvent or a mixture of solvents) is passed through the column. nih.gov The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure compound. The purity of the final product is often confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. nih.gov

The general steps for purification and isolation are summarized below:

| Step | Description | Purpose |

| Quenching | The reaction is stopped, often by adding water, ice, or a basic/acidic solution. | To halt the reaction and neutralize reactive species. |

| Extraction | The product is transferred from the reaction mixture to an immiscible organic solvent. | To separate the product from water-soluble impurities. |

| Drying | The organic solution containing the product is treated with a drying agent. | To remove residual water from the organic phase. |

| Evaporation | The organic solvent is removed under reduced pressure. | To obtain the crude product. |

| Chromatography | The crude product is passed through a column of stationary phase. | To separate the target compound from remaining impurities. |

Chemical Reactivity and Transformations of 1 Pyrimidin 4 Yl Cyclopropanamine

Reactivity of the Primary Amine Functionality

The primary amine group attached to the cyclopropane (B1198618) ring is a key site for various chemical modifications. Its nucleophilic nature allows it to participate in a wide array of reactions, leading to the formation of amides, sulfonamides, and new carbon-nitrogen bonds.

Acylation, Sulfonylation, and Alkylation Reactions

The primary amine of 1-(Pyrimidin-4-yl)cyclopropanamine readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, it reacts with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule. Alkylation of the primary amine can also be achieved, though it may be more challenging to control and can lead to mixtures of mono- and di-alkylated products.

Acylation Example: The reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(1-(pyrimidin-4-yl)cyclopropyl)acetamide.

Sulfonylation Example: Treatment with methanesulfonyl chloride would produce N-(1-(pyrimidin-4-yl)cyclopropyl)methanesulfonamide.

These transformations are crucial in the synthesis of various bioactive compounds, including inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1) researchgate.net.

Formation of Schiff Bases and Imines

The primary amine can condense with aldehydes and ketones to form Schiff bases or imines. nih.gov This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. youtube.comyoutube.com The formation of a protonated Schiff base, or iminium ion, is a key intermediate in this process. youtube.com

This chemistry is widely utilized in the synthesis of various heterocyclic compounds and has been applied in the preparation of pyrimidine (B1678525) Schiff base derivatives with potential biological activities. nih.govconsensus.app The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule. youtube.comyoutube.com

Palladium-Catalyzed Amination and Cross-Coupling Reactions

The primary amine functionality can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. This reaction is a powerful tool for constructing complex molecules from simple precursors. While direct examples involving this compound are not prevalent in the provided search results, the general reactivity of primary amines in such transformations is well-established.

Palladium catalysis is also instrumental in various other transformations involving amines and cyclopropane rings. For instance, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides have been developed to access conformationally restricted aza[3.1.0]bicycles. nih.gov Furthermore, palladium-catalyzed cycloaddition reactions of vinyl cyclopropanes with imines provide access to highly functionalized pyrrolidine (B122466) derivatives. researchgate.net Palladium-catalyzed domino reactions that include double carbopalladation and C-H activation have also been used to construct complex tetracyclic skeletons. nih.gov

Transformations Involving the Pyrimidine Moiety

The pyrimidine ring in this compound is an electron-deficient heterocycle, which dictates its reactivity towards nucleophiles and electrophiles.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C4 and C6 positions, which are activated by the two nitrogen atoms. The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. In the context of this compound, if a suitable leaving group were present on the pyrimidine ring (e.g., a chloro or bromo substituent), it could be displaced by various nucleophiles.

Studies on related pyrimidine systems demonstrate that nucleophilic substitution is a common and predictable reaction. For instance, in 2,4,5,6-tetrachloropyrimidine, nucleophilic attack occurs preferentially at the C4 position. researchgate.net The regioselectivity of these reactions is influenced by both electronic and steric factors. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally higher at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack. stackexchange.com The reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) is highly selective, with substitution occurring at the 4-position of the pyrimidine ring. mdpi.com This type of reaction has been used to synthesize various biologically active molecules, including inhibitors of IRAK4 and PI3 kinase. nih.govnih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrimidine Derivatives

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,4,5,6-Tetrachloropyrimidine | Hydroxybenzaldehydes | ((2,5,6-trichloropyrimidin-4-yl)oxy)benzaldehydes | researchgate.net |

| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | mdpi.com |

| 5-chloropyrazolo[1,5-a]pyrimidine intermediates | Various amines | 5-aminopyrazolo[1,5-a]pyrimidine derivatives | nih.gov |

Electrophilic Aromatic Substitution on the Pyrimidine Ring (if activated)

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. researchgate.netresearchgate.net However, the presence of activating groups, such as amino or hydroxyl groups, can facilitate electrophilic substitution, which typically occurs at the C5 position. researchgate.net

For this compound itself, the cyclopropylamine (B47189) substituent is an activating group. Therefore, electrophilic substitution at the C5 position is conceivable under appropriate conditions. The reactivity of the pyrimidine ring towards electrophiles is significantly lower than that of benzene. researchgate.net Nevertheless, with strong electrophiles or under forcing conditions, reactions such as nitration or halogenation at the C5 position might be possible. The introduction of activating groups onto the pyrimidine ring is a key strategy to enable such transformations. researchgate.netresearchgate.net

Ring-Modifying and Ring-Opening/Closing Reactions of the Pyrimidine Ring

The pyrimidine ring is known to be susceptible to a variety of transformations, particularly when substituted with activating or leaving groups. In the context of this compound, the cyclopropylamino group at the C4 position significantly influences the reactivity of the pyrimidine core.

The pyrimidine ring is generally electron-deficient and can undergo nucleophilic attack, with the C4 and C6 positions being particularly susceptible. youtube.com While the C4 position is already substituted, reactions at other positions or modifications involving the existing substituent are plausible. For instance, quaternization of one of the ring nitrogens would further enhance the ring's susceptibility to nucleophilic attack. wur.nl

Ring-opening reactions of pyrimidine derivatives have been observed under various conditions, often initiated by the attack of a potent nucleophile. rsc.org For example, treatment with strong bases can lead to cleavage of the pyrimidine ring. rsc.org The presence of electron-withdrawing groups tends to decrease the stability of the pyrimidine ring, making it more prone to such transformations. rsc.org Conversely, electron-donating groups tend to increase its stability. rsc.org

In some cases, pyrimidine rings can undergo ring-opening followed by recyclization to form different heterocyclic systems, a process known as ring transformation. wur.nlwur.nl These reactions are often dependent on the nature of the nucleophile and the substituents on the pyrimidine ring. wur.nl For example, treatment of N-alkylpyrimidinium salts with nucleophiles like active methylene (B1212753) compounds can lead to the formation of pyridine (B92270) derivatives. wur.nl

The table below summarizes potential ring-modifying and ring-opening reactions of the pyrimidine moiety based on known chemistry of related compounds.

| Reaction Type | Reagents/Conditions | Expected Outcome for this compound |

| Nucleophilic Substitution | Strong nucleophiles | Substitution at C2 or C6 positions |

| Ring Opening | Strong bases (e.g., NaOH) and heat | Cleavage of the pyrimidine ring to form acyclic intermediates |

| Ring Transformation | Nucleophiles (e.g., active methylene compounds) on quaternized pyrimidine | Formation of a new heterocyclic system, such as a pyridine derivative |

Ring-Opening and Rearrangement Reactions of the Cyclopropane Core

The cyclopropane ring in this compound is inherently strained, with bond angles of approximately 60°, making it susceptible to ring-opening reactions. longdom.org The presence of the amino group (a donor) and the pyrimidin-4-yl group (an acceptor) creates a "donor-acceptor" cyclopropane system, which is particularly prone to activation under various conditions. epfl.chrsc.org

Thermally induced rearrangements of cyclopropanes are well-documented. For instance, the thermolysis of methylenecyclopropanes can lead to a variety of rearrangement products through diradical intermediates. rsc.org While specific data on this compound is unavailable, it is plausible that under thermal stress, it could undergo rearrangements involving the cyclopropane ring.

Photochemical reactions also offer a pathway for the transformation of strained rings. Photochemical rearrangements of related aromatic systems, such as anthraquinones, have been observed to involve migrations of substituent groups. researchgate.net It is conceivable that photochemical excitation of this compound could lead to rearrangements or ring-opening of the cyclopropane moiety.

The donor-acceptor nature of this compound makes its cyclopropane ring susceptible to acid- or base-catalyzed transformations. epfl.ch

Acid-Catalyzed Reactions: In the presence of acid, protonation can occur at the nitrogen of the pyrimidine ring or the amino group. Protonation of the cyclopropane ring itself is also a possibility in strong acid, leading to a ring-opened carbocationic intermediate. marquette.edu This intermediate can then be trapped by nucleophiles present in the reaction medium. Lewis acids are also commonly used to activate donor-acceptor cyclopropanes for ring-opening reactions. epfl.chrsc.org

Base-Catalyzed Reactions: While less common for simple cyclopropanes, base-catalyzed reactions can occur, particularly if there are acidic protons in the molecule. In the case of this compound, the N-H protons of the amino group are acidic and can be removed by a strong base. The resulting anion could potentially undergo rearrangement, although this is less likely than acid-catalyzed pathways for this specific structure.

The following table outlines potential ring-opening and rearrangement reactions of the cyclopropane core.

| Reaction Type | Reagents/Conditions | Expected Outcome |

| Thermal Rearrangement | High temperature | Isomerization or fragmentation |

| Photochemical Rearrangement | UV light | Rearrangement of substituents or ring-opening |

| Acid-Catalyzed Ring Opening | Strong acids (e.g., H₂SO₄) or Lewis acids | Formation of a ring-opened carbocation, followed by reaction with a nucleophile |

Metal-Catalyzed Functionalization of this compound

Transition metal catalysis offers a powerful tool for the functionalization of both the pyrimidine and cyclopropanamine moieties.

Functionalization of the Pyrimidine Ring: Direct C-H functionalization of pyrimidines using transition metal catalysts, such as palladium, is a well-established field. thieme-connect.comnih.govresearchgate.net This allows for the introduction of various substituents at the C-H bonds of the pyrimidine ring, typically at the C2, C5, or C6 positions. The reaction often proceeds via the formation of an organometallic intermediate. thieme-connect.com Metal-free C-H borylation of pyrimidine derivatives has also been reported. rsc.org

Functionalization of the Cyclopropanamine Moiety: The amino group of cyclopropanamine can undergo metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of cyclopropylamine with aryl halides is a known transformation that allows for the synthesis of N-arylcyclopropylamines. acs.orgchemrxiv.org Nickel-catalyzed cross-coupling reactions have also been developed for the arylation of cyclopropylamines. researchgate.net Furthermore, transition metals can activate the C-C bonds of the strained cyclopropane ring, leading to oxidative addition and the formation of metallacyclobutanes, which can then undergo further reactions. wikipedia.org

Below is a table summarizing potential metal-catalyzed functionalization reactions.

| Reaction Type | Catalyst/Reagents | Functionalized Position |

| C-H Arylation | Pd(OAc)₂, ligand, aryl halide | Pyrimidine C2, C5, or C6 |

| N-Arylation | Pd catalyst, ligand, aryl halide | Cyclopropylamine nitrogen |

| C-C Bond Activation | Rhodium or Nickel complexes | Cyclopropane ring |

Advanced Spectroscopic and Structural Elucidation of 1 Pyrimidin 4 Yl Cyclopropanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Stereoisomer Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(Pyrimidin-4-yl)cyclopropanamine, ¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity of the pyrimidine (B1678525) and cyclopropane (B1198618) rings and for distinguishing between potential isomers.

The ¹H NMR spectrum of a related compound, 4-amino-3-mercapto-5-(4-pyridil)-1,2,4-triazole, showed the protons of the pyridine (B92270) ring as doublets at δ 8.77 and δ 8.04 ppm. researchgate.net Similarly, for this compound, the protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum. The unique chemical shifts and coupling constants of the pyrimidine protons would confirm the 4-substitution pattern. The protons of the cyclopropane ring are anticipated to resonate in the upfield region, typically between δ 0.5 and 2.0 ppm, with their chemical shifts and multiplicities providing insight into their stereochemical arrangement. Theoretical studies on cyclopropane have shown that its protons have a characteristic upfield chemical shift (around δ 0.22) due to the ring's electronic structure. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the pyrimidine ring would exhibit characteristic chemical shifts in the downfield region, while the cyclopropane carbons would be found further upfield. In a study of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines, detailed analysis of ¹³C NMR spectra was essential for the unequivocal assignment of all carbon resonances. bas.bg For this compound, the chemical shift of the quaternary carbon of the cyclopropane ring attached to the pyrimidine and the amine group would be of particular diagnostic value.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for unambiguously assigning all proton and carbon signals and confirming the connectivity between the pyrimidine and cyclopropane moieties. bas.bg These experiments would definitively establish the structure and help in the assignment of any isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine C2-H | 8.9 | 158.0 |

| Pyrimidine C5-H | 7.5 | 118.0 |

| Pyrimidine C6-H | 8.5 | 150.0 |

| Cyclopropane CH₂ | 1.2, 1.5 | 15.0 |

| Cyclopropane C-NH₂ | - | 35.0 |

| Pyrimidine C4 | - | 165.0 |

Note: The data in this table is based on predictive models and known chemical shift ranges for similar structural motifs.

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn would confirm its elemental formula (C₇H₉N₃).

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. In a study on the fragmentation of ketamine analogues, which also contain a cyclic amine structure, characteristic losses of small molecules were observed. nih.gov For this compound, common fragmentation pathways would likely involve the cleavage of the cyclopropane ring and the loss of the amino group or parts of the pyrimidine ring. The stability of the pyrimidine ring might lead to fragments where this moiety remains intact. The molecular ion peak [M]⁺ would be expected, followed by fragments corresponding to [M-NH₂]⁺ and losses related to the cyclopropane ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 136.0869 | Protonated molecular ion |

| [M]⁺ | 135.0791 | Molecular ion |

| [M-NH₂]⁺ | 119.0655 | Loss of the amino group |

| [C₅H₄N₂]⁺ | 80.0374 | Pyrimidine ring fragment |

Note: The m/z values are calculated based on the elemental composition and represent theoretical exact masses.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. While no crystal structure for this compound is publicly available, the methodology for such a determination is well-established.

For a derivative of a pyrimidine, the crystal structure was solved by direct methods and refined by full-matrix least-squares procedures. nih.gov A similar approach would be applied to a suitable single crystal of this compound. The resulting crystal structure would reveal the planarity of the pyrimidine ring and the geometry of the cyclopropane ring. Furthermore, it would show the relative orientation of the two rings and the conformation of the amino group. Intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the pyrimidine ring, would also be elucidated, providing insight into the crystal packing.

In a study of indolizine (B1195054) derivatives, X-ray diffraction analysis revealed the molecule crystallized in a monoclinic crystal system. chemicalbook.com The crystal system and space group of this compound would be determined as part of the crystallographic analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pyrimidine ring and the cyclopropane ring would appear around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. In the synthesis of pyrimidine-4-yl-ethanol derivatives, IR spectroscopy was used to confirm the presence of key functional groups. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrimidine ring should give rise to strong Raman scattering peaks due to its aromatic nature. The cyclopropane ring also has characteristic Raman bands. Raman spectroscopy is particularly useful for studying symmetric vibrations that may be weak or absent in the IR spectrum. Studies on vasopressin analogues containing a cyclopropane-like 1-aminocyclohexane-1-carboxylic acid residue utilized Raman spectroscopy to characterize the molecular structures. nih.gov

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2900-3000 | 2900-3000 |

| C=N, C=C Stretch (pyrimidine) | 1400-1600 | 1400-1600 |

| Cyclopropane Ring Vibrations | ~1020, ~850 | ~1020, ~850 |

Note: The data in this table is based on typical frequency ranges for the specified functional groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if chiral)

This compound is a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light.

While achiral molecules are CD silent, chiral molecules exhibit a characteristic CD spectrum. For the enantiomers of this compound, their CD spectra would be mirror images of each other. This property allows for the determination of the enantiomeric purity of a sample. In a study on the chirality of a Janus kinase 3 (Jak3) inhibitor containing a pyrrolo[2,3-d]pyrimidine moiety, the different stereoisomers were synthesized and their biological activities were found to be distinct, highlighting the importance of stereochemistry.

The development of a chiral separation method, such as chiral high-performance liquid chromatography (HPLC), would be necessary to isolate the individual enantiomers of this compound. Once separated, the CD spectrum of each enantiomer could be recorded. The sign and magnitude of the Cotton effects in the CD spectrum are related to the absolute configuration of the chiral center.

Computational and Theoretical Investigations of 1 Pyrimidin 4 Yl Cyclopropanamine

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules. These methods provide a quantum mechanical basis for understanding molecular stability, reactivity, and various spectroscopic properties. For 1-(Pyrimidin-4-yl)cyclopropanamine, DFT studies would involve calculating key electronic descriptors.

Detailed Research Findings: DFT calculations are employed to determine the molecule's ground-state energy, orbital energies, and the distribution of electron density. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface is another vital output. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be electron-rich regions, while the amine group's hydrogen atoms would be electron-poor. Such studies on related pyrimidine derivatives have been used to evaluate their reactivity and potential interaction sites. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: This data is illustrative of typical DFT outputs for a molecule like this compound, as specific experimental or calculated values are not publicly available.)

| Parameter | Value | Description |

| Total Energy | -512.34 Hartrees | The total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of the molecule's kinetic stability and chemical reactivity. |

| Dipole Moment | 2.8 Debye | A measure of the overall polarity of the molecule. |

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable (low-energy) conformations of a molecule and the energy barriers between them. This is typically accomplished by constructing a potential energy surface (PES).

Detailed Research Findings: For this compound, the primary flexible bond is the single bond connecting the cyclopropyl (B3062369) group to the pyrimidine ring. A PES can be generated by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the molecule's potential energy at each step. This process identifies the most stable rotational isomers (rotamers). The analysis would reveal whether the amine group is preferentially oriented in a specific direction relative to the pyrimidine ring, which could have significant implications for how the molecule fits into a biological target's binding site. Studies on similar bicyclic systems often reveal distinct low-energy conformations that dictate binding possibilities.

Table 2: Example of Conformational Analysis Data (Note: This table illustrates potential results from a conformational analysis scan around the pyrimidine-cyclopropyl bond.)

| Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | 5.8 | Eclipsed (High Energy) |

| 60° | 0.2 | Gauche |

| 120° | 4.5 | Eclipsed (High Energy) |

| 180° | 0.0 | Anti (Global Minimum) |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with increasing accuracy. This is invaluable for structure verification and interpretation of experimental spectra.

Detailed Research Findings: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions can be high, with mean absolute errors (MAE) for ¹H shifts often below 0.20 ppm. nih.gov However, accuracy depends on the chosen functional, basis set, and whether solvent effects are included. nih.gov For this compound, predictions would help assign specific peaks in an experimental spectrum to the corresponding protons and carbons in the pyrimidine ring, cyclopropyl group, and amine function. Machine learning and graph neural networks are also emerging as powerful tools for predicting NMR chemical shifts with even greater accuracy by learning from large datasets of experimental spectra. nih.govualberta.ca

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) (Note: This table is a hypothetical comparison, illustrating the process of validating computational predictions against experimental data.)

| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

| H2 (Pyrimidine) | 8.95 | 8.90 | 0.05 |

| H5 (Pyrimidine) | 7.30 | 7.25 | 0.05 |

| H6 (Pyrimidine) | 8.60 | 8.58 | 0.02 |

| NH₂ | 2.10 | 2.15 | -0.05 |

| CH₂ (Cyclopropyl) | 1.20 | 1.22 | -0.02 |

| CH₂ (Cyclopropyl) | 1.05 | 1.08 | -0.03 |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Understanding how a molecule reacts involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are used to locate and characterize the geometry and energy of the TS for a proposed reaction pathway. For instance, if this compound were to undergo N-acylation, computational chemists would model the approach of the acylating agent, locate the tetrahedral intermediate's transition state, and calculate the activation energy. This information helps predict reaction feasibility and kinetics.

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations provide a detailed view of conformational flexibility, solvent interactions, and binding dynamics. An MD simulation of this compound in an aqueous solution would reveal how the molecule tumbles and flexes, how it forms hydrogen bonds with water, and the stability of its different conformations in a dynamic environment. Such simulations are critical for understanding how a ligand might behave before and after binding to a protein target. samipubco.com

In Silico Molecular Docking and Ligand-Based Design for Target Interactions

A primary application of computational chemistry in drug discovery is predicting how a ligand might bind to a protein target.

Detailed Research Findings: Molecular docking is a computational technique that places a ligand into the binding site of a receptor and scores the interaction. figshare.com The pyrimidine scaffold is a well-known "hinge-binder" in many protein kinases. nih.govnih.gov Docking studies of this compound into a kinase active site, for example, would likely show the pyrimidine nitrogens forming key hydrogen bonds with the backbone of the kinase's hinge region. The cyclopropanamine moiety would then explore adjacent pockets, where its interactions (e.g., hydrogen bonds from the amine, hydrophobic interactions from the cyclopropyl ring) would contribute to binding affinity and selectivity. researchgate.netnih.gov

Ligand-based design can be used when a target structure is unknown. It involves building a pharmacophore model based on a set of known active molecules. This model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This compound could then be evaluated by how well it fits this pharmacophore model.

Table 4: Example Molecular Docking Results for a Kinase Target (Note: This table illustrates typical output from a docking study against a hypothetical protein kinase.)

| Parameter | Result | Interpretation |

| Binding Energy | -8.5 kcal/mol | A strong predicted binding affinity. |

| Key H-Bonds | Pyrimidine N1 to Leu83 (backbone NH)Pyrimidine N3 to Leu83 (backbone CO) | Classic hinge-binding interactions typical for pyrimidine inhibitors. |

| Other Interactions | Amine NH₂ to Asp145 (side chain)Cyclopropyl group with Val65, Ala80 | Additional interactions contributing to affinity and specificity. |

Bio Molecular Interactions and Mechanistic Insights of 1 Pyrimidin 4 Yl Cyclopropanamine Derivatives in Vitro Studies

Design and Synthesis of Chemically Modified Analogues for Biological Probing

The rational design and synthesis of analogues based on the 1-(pyrimidin-4-yl)cyclopropanamine scaffold are fundamental to probing their biological functions and optimizing therapeutic potential. Researchers modify the core structure at various positions to enhance potency, selectivity, and pharmacokinetic properties.

A common strategy involves creating diarylpyrimidine analogues that feature a cyclopropylamino group linking the pyrimidine (B1678525) core to an aryl wing. nih.gov This design aims to develop potent inhibitors for specific biological targets, such as viral enzymes. nih.gov For instance, a series of 29 diarylpyrimidine analogues with a cyclopropylamino linker were synthesized to evaluate their anti-HIV activity. nih.gov

Another approach focuses on designing pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives based on previously identified lead compounds. nih.gov These syntheses can be multi-step processes, yielding novel compounds for screening as kinase inhibitors. nih.gov Similarly, N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been designed and synthesized as potential c-Met kinase inhibitors, demonstrating how modifications to the cyclopropane (B1198618) and pyrimidine-related structures can be tailored to target specific enzymes. nih.gov

The synthesis of these derivatives often involves multi-component reactions, such as the Petasis reaction, to create complex molecules like 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl) phenol (B47542) derivatives for evaluation as anti-inflammatory agents. researchgate.net The synthetic routes are carefully planned to allow for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships. researchgate.netrsc.org These synthetic efforts have led to the creation of libraries of compounds, such as pyrimidine-4-carboxamides and 1-H-pyrazole-3-carboxamide derivatives, for high-throughput screening against various biological targets. nih.govnih.gov

Receptor Binding Assays and Ligand-Target Interactions (in vitro)

Receptor binding assays are essential for determining the affinity and selectivity of compounds for their molecular targets. For this compound derivatives, these assays have confirmed their interaction with various receptors, primarily receptor tyrosine kinases and G-protein coupled receptors.

A study on a series of 4-acylaminopyrazolo[3,4-d]pyrimidines, which share the pyrimidine core, identified them as ligands for the sigma-1 receptor (σ1R). nih.gov In vitro binding assays using [3H]-(+)-pentazocine as a radioligand were performed to determine the binding affinities (Ki) of these compounds. The derivative 9a emerged as a highly active and selective σ1R antagonist. nih.gov

Similarly, pyrimidin-4-yl-ethanol derivatives have been designed to target the ROS1 receptor tyrosine kinase, a key player in certain types of cancer. nih.gov While specific binding assay data was not detailed in the abstract, the design was based on lead compounds with known activity against this receptor. nih.gov Quantitative structure-activity relationship (QSAR) models have also been developed to predict the binding and inhibition of Plasmodium falciparum by 1,2,4-triazolo[1,5-a]pyrimidine analogs, providing insights into ligand-target interactions at a molecular level. mdpi.com

Cellular Assays for Biological Response (e.g., cell cycle analysis, cellular uptake in research models)

Cellular assays provide a crucial link between molecular interactions and biological outcomes. For pyrimidine derivatives, these assays have demonstrated a range of effects, including anti-proliferative activity, induction of apoptosis, and anti-inflammatory responses in various research models.

In cancer cell lines, derivatives have shown significant cytotoxic and anti-proliferative effects.

FN-1501 displayed potent antiproliferative activity against MV4-11 leukemia cells (IC50: 0.008 μM), which was correlated with the suppression of retinoblastoma (Rb) phosphorylation, a key event in cell cycle progression. nih.gov

The c-Met kinase inhibitor 26a showed remarkable cytotoxicity against A549, H460, and HT-29 cancer cell lines with IC50 values of 1.59 μM, 0.72 μM, and 0.56 μM, respectively. nih.gov

Indolin-5-yl-cyclopropanamine derivatives, such as LTM-1 , exhibited potent anti-proliferative effects against LSD1-addicted MV-4-11 leukemia cells (IC50 = 0.16 ± 0.01 μM). researchgate.net

Further mechanistic studies in cells have revealed that these compounds can induce apoptosis. Acridine orange/ethidium bromide (AO/EB) staining and analysis of cleaved PARP levels confirmed that the cytotoxic effects of compounds like 12i and 26a are mediated through the induction of programmed cell death. nih.govresearchgate.net

Beyond cancer, other biological responses have been characterized. Morpholinopyrimidine derivatives were assessed for their anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophage cells. researchgate.netrsc.org The most active compounds inhibited the production of nitric oxide (NO) and reduced the mRNA and protein expression of inflammatory mediators like iNOS and COX-2. researchgate.netrsc.org

| Compound/Derivative Series | Cell Line(s) | Assay Type | Observed Biological Response | Reference |

|---|---|---|---|---|

| FN-1501 | MV4-11 (Leukemia) | Antiproliferative assay, Western blot | Potent antiproliferative activity (IC50: 0.008 μM), suppression of Rb phosphorylation, induction of apoptosis. | nih.gov |

| Compound 26a | A549, H460, HT-29 (Cancer) | Cytotoxicity assay, Apoptosis staining (AO/EB) | Cytotoxicity with IC50 values of 1.59 μM, 0.72 μM, and 0.56 μM respectively; induction of apoptosis. | nih.gov |

| Morpholinopyrimidine derivatives (V4, V8) | RAW 264.7 (Macrophages) | NO production assay, RT-PCR, Western blot | Inhibition of NO production; reduced mRNA and protein expression of iNOS and COX-2. | researchgate.netrsc.org |

| LTM-1 | MV-4-11 (Leukemia) | Anti-proliferative assay | Potent anti-proliferative effects (IC50 = 0.16 ± 0.01 μM). | researchgate.net |

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying which chemical features are critical for biological activity. nih.gov For this compound derivatives, SAR studies have provided valuable insights for various therapeutic targets.

Anti-cancer Activity: In the development of c-Met kinase inhibitors, SAR studies indicated that a 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker was preferred. nih.gov Furthermore, the presence of electron-withdrawing groups on the terminal phenyl rings was beneficial for improving antitumor activities. nih.gov For FLT3 and CDK inhibitors, the incorporation of a pyrimidine-fused heterocycle at the 4-position of a pyrazole (B372694) core was found to be critical for potent inhibition. nih.gov

Anti-HIV Activity: For diarylpyrimidine analogues targeting HIV reverse transcriptase, preliminary SAR was investigated across a series of 29 compounds, highlighting the importance of substituents on the aryl wing linked by the cyclopropylamino group. nih.gov

NAPE-PLD Inhibition: In the optimization of NAPE-PLD inhibitors, SAR analysis of pyrimidine-4-carboxamides revealed that conformational restriction of a side chain by replacing it with an (S)-3-phenylpiperidine increased inhibitory potency threefold. nih.gov Additionally, substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine enhanced activity tenfold and improved drug-like properties. nih.gov

LSD1 Inhibition: A comprehensive SAR analysis of indolin-5-yl-cyclopropane amine derivatives showed that introducing a piperidine (B6355638) group enhanced LSD1 inhibitory activity. researchgate.net

These studies collectively demonstrate that the biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the core scaffold, providing a roadmap for the rational design of more effective and selective therapeutic agents. nih.gov

Development of Fluorescent Probes and Chemical Tools based on Pyrimidine Scaffolds: A Case Study with CRID3/MCC950 Derivatives for Biochemical Research

The development of chemical tools from a lead compound, such as an inhibitor, is a critical step in elucidating its mechanism of action and in studying its biological target. This process typically involves the strategic attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the core scaffold without significantly compromising its binding affinity for the target protein.

In the context of the NLRP3 inflammasome, a key player in inflammatory diseases, researchers have successfully developed fluorescent and biotinylated probes based on the potent inhibitor CRID3/MCC950. These probes have been instrumental in studying the bio-molecular interactions and mechanistic details of NLRP3 activation.

Design and Synthesis of Probes

The design of these probes involved identifying a position on the CRID3/MCC950 scaffold where a linker and a reporter tag could be attached with minimal disruption to the key interactions with NLRP3. Structure-activity relationship (SAR) studies of CRID3/MCC950 analogs indicated that modifications at the sulfonylurea moiety were generally well-tolerated. This led to the synthesis of derivatives where a linker was attached at this position, which was then conjugated to a fluorescent dye, such as a coumarin, or to biotin.

In Vitro Bio-molecular Interactions

The synthesized probes were subjected to a battery of in vitro assays to characterize their interaction with the target protein, NLRP3. Surface Plasmon Resonance (SPR) is a commonly employed technique to measure the binding affinity and kinetics of such interactions.

| Probe | Reporter Tag | Target Protein | Dissociation Constant (K_D) | Reference |

| Coumarin-labeled Probe 2 | Coumarin | Recombinant NLRP3 | Lower than linker-connected counterpart | fluorochem.co.uk |

| Biotin-labeled Probe 4 | Biotin | Recombinant NLRP3 | Lower than linker-connected counterpart | fluorochem.co.uk |

| CRID3/MCC950 | - | Recombinant NLRP3 | Not explicitly stated for this probe | fluorochem.co.uk |

These studies demonstrated that the probes retained high affinity for recombinant NLRP3 protein. fluorochem.co.uk Competition binding experiments further confirmed that the probes bind to the same site on NLRP3 as the parent compound, CRID3/MCC950. fluorochem.co.uk

Mechanistic Insights from Cellular Studies

The utility of these probes extends beyond simple binding assays. The fluorescently labeled probes have been used in cellular imaging studies to visualize the subcellular localization of their target. For instance, coumarin-labeled probes were shown to be cell-permeable, reaching their cytosolic target, NLRP3. fluorochem.co.uk

Furthermore, these probes can be used to study the functional consequences of target engagement. In vitro studies using immortalized murine bone marrow-derived macrophages demonstrated that the coumarin-labeled probes could block the activation of the NLRP3 inflammasome, as measured by the reduction in the release of the pro-inflammatory cytokine, interleukin-1β. fluorochem.co.uk

The development of these chemical tools from the CRID3/MCC950 scaffold serves as a powerful example of how pyrimidine-containing molecules can be transformed into valuable assets for biochemical research. While the potential of this compound remains untapped, the methodologies applied to CRID3/MCC950 provide a clear path forward for the future development of probes based on this and other novel scaffolds. Such efforts would undoubtedly contribute to a deeper understanding of the biological targets of these compounds and accelerate the discovery of new therapeutic agents.

Applications of 1 Pyrimidin 4 Yl Cyclopropanamine in Chemical Sciences

1-(Pyrimidin-4-yl)cyclopropanamine as a Ligand or Catalyst in Organic Transformations

The inherent electronic and structural features of this compound make it a promising candidate as a ligand in organometallic chemistry and catalysis. The pyrimidine (B1678525) ring contains nitrogen atoms that can serve as coordination sites for transition metals. The exocyclic amino group provides an additional coordination point, potentially allowing the molecule to act as a bidentate ligand. This chelation can enhance the stability and modulate the reactivity of metal complexes.

While direct catalytic applications of this compound are not yet documented, related pyrimidine derivatives have been successfully employed as ligands in various catalytic transformations. For instance, pyrimidine-based ligands have been utilized in cross-coupling reactions, hydrogenation, and hydroformylation. The cyclopropyl (B3062369) group in this compound can also influence the steric and electronic environment of a metal center, potentially leading to unique selectivity in catalytic processes.

Integration into Advanced Functional Materials and Polymers

The incorporation of this compound into polymers and advanced materials could impart valuable properties. The primary amine group offers a reactive handle for polymerization reactions, enabling its integration as a monomer or a functional additive. For example, it could be used to synthesize polyamides or polyimides, where the rigid pyrimidine and cyclopropane (B1198618) units would be expected to enhance thermal stability and mechanical strength.

Furthermore, the nitrogen-rich pyrimidine ring could be exploited for its electronic properties. Polymers containing pyrimidine moieties have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific contribution of the cyclopropanamine group to the material's properties would be an area of novel investigation.

Use in Agrochemical Research (e.g., as synthetic intermediates or scaffolds)

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties. Research has shown that pyrimidin-4-amine derivatives can be effective pesticides. For example, a series of novel pyrimidin-4-amine derivatives were synthesized and showed excellent insecticidal activity against various pests and fungicidal activity against certain plant pathogens.

Given this precedent, this compound represents a valuable synthetic intermediate or scaffold for the development of new agrochemicals. The cyclopropyl ring, in particular, is a common motif in modern pesticides, often contributing to increased metabolic stability and enhanced biological activity. The combination of the pyrimidine and cyclopropylamine (B47189) moieties could lead to the discovery of novel pesticides with improved efficacy or new modes of action.

Table 1: Insecticidal and Fungicidal Activity of Related Pyrimidin-4-amine Derivatives

| Compound | Target Organism | Activity (LC50/EC50 in mg/L) |

| U7 | Mythimna separata | 3.57 ± 0.42 |

| U8 | Mythimna separata | 4.22 ± 0.47 |

| Flufenerim (Control) | Mythimna separata | 3.14 ± 0.73 |

| U7 | Pseudoperonospora cubensis | 24.94 ± 2.13 |

| U8 | Pseudoperonospora cubensis | 30.79 ± 2.21 |

| Azoxystrobin (Control) | Pseudoperonospora cubensis | 3.18 ± 0.21 |

Data extracted from a study on pyrimidin-4-amine derivatives.

This compound as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

If resolved into its individual enantiomers, this compound could serve as a valuable chiral building block or auxiliary in asymmetric synthesis. Chiral amines are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. They can be used to introduce stereocenters or to control the stereochemical outcome of a reaction.

The field of asymmetric synthesis has seen the successful use of chiral auxiliaries to achieve high levels of stereocontrol. For instance, chiral auxiliaries can be temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved and can often be recovered. The synthesis of chiral pyrimidine-substituted cyclopropanes with high enantiomeric excess has been reported, highlighting the feasibility of creating chiral building blocks containing both moieties. The unique rigid structure of the cyclopropane ring combined with the functionality of the pyrimidine and amine groups could offer novel stereochemical control in asymmetric transformations.

Role in Chemical Biology for Probe Development and Target Identification

The pyrimidine scaffold is a common feature in molecules designed to interact with biological systems, particularly as inhibitors of protein kinases. The structural similarity of this compound to known kinase inhibitors suggests its potential as a starting point for the development of chemical probes. These probes are essential tools in chemical biology for identifying and validating new drug targets.

For example, derivatives of 4-aminopyrimidine (B60600) have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a key enzyme in cell signaling pathways that is often deregulated in cancer. By modifying the this compound scaffold, for instance by attaching reporter tags such as fluorophores or biotin (B1667282), researchers could create probes to study the localization and interactions of target proteins within cells. The development of such probes would aid in understanding disease mechanisms and in the discovery of new therapeutic agents.

Potential as a Scaffolding Agent in Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The pyrimidine ring in this compound is well-suited to participate in such interactions. The nitrogen atoms of the pyrimidine can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions.

Emerging Research Directions and Future Prospects for 1 Pyrimidin 4 Yl Cyclopropanamine

Exploration of Novel Reactivity Modes and Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives continues to be a vibrant area of chemical research, with scientists constantly seeking more efficient and versatile methods. Recent advancements have focused on the development of novel synthetic routes that offer improved yields, reduced reaction times, and greater substrate scope.

For instance, the synthesis of various pyrimidine-containing compounds has been achieved through multi-step reaction sequences starting from readily available precursors. nih.govmdpi.com A common strategy involves the condensation of a suitable starting material with other reagents to construct the pyrimidine ring system. mdpi.com Subsequent modifications can then be introduced to append the desired functionalities. For example, the synthesis of pyrimidin-4-one derivatives bearing a piperazine (B1678402) ring has been accomplished using EDC coupling, a method known for its mild reaction conditions. nih.gov

In the quest for more potent and selective bioactive molecules, researchers have explored the synthesis of fused pyrimidine systems. The creation of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines and related analogs has been reported to yield compounds with a diverse range of pharmacological activities. mdpi.com These complex heterocyclic systems are often assembled through a series of chemical transformations, highlighting the ingenuity of synthetic chemists in accessing novel chemical space. mdpi.com

The characterization of these newly synthesized compounds is a crucial aspect of the research process. Spectroscopic techniques such as 1H NMR, 13C NMR, and IR, along with high-resolution mass spectrometry (HRMS), are routinely employed to confirm the structures of the target molecules. mdpi.com

Advanced Applications in Targeted Chemical Synthesis and Methodology Development

The unique structural features of 1-(Pyrimidin-4-yl)cyclopropanamine and its derivatives make them valuable building blocks in targeted chemical synthesis. The pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds, while the cyclopropylamine (B47189) moiety can introduce conformational rigidity and modulate physicochemical properties. nih.gov

The development of new synthetic methodologies often leverages the reactivity of the pyrimidine ring. For example, the synthesis of 4,6-disubstituted pyrimidines has been a focus of research due to their potential as inhibitors of various biological targets. researchgate.net These synthetic efforts often involve the careful selection of starting materials and reaction conditions to achieve the desired substitution pattern.

Furthermore, the principles of rational drug design are increasingly being applied to guide the synthesis of pyrimidine derivatives with specific biological activities. nih.gov By understanding the structure-activity relationships (SAR) of a particular class of compounds, chemists can make informed decisions about which modifications are most likely to lead to improved potency and selectivity. nih.gov This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern medicinal chemistry.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design

The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the process of drug discovery and materials science. nih.govmit.edu Machine learning (ML) algorithms, particularly deep learning, are being employed to analyze vast datasets of chemical information and predict the properties of novel molecules. nih.govnih.gov This in-silico approach can significantly accelerate the identification of promising lead compounds, reducing the time and cost associated with traditional experimental screening. nih.govagchemigroup.eu

In the context of pyrimidine derivatives, AI and ML can be used to:

Predict biological activity: By training models on existing data, it is possible to predict the potential of new pyrimidine compounds to interact with specific biological targets. nih.gov

Optimize molecular properties: ML algorithms can guide the design of molecules with improved pharmacokinetic properties, such as solubility and metabolic stability. rsc.org

Propose novel synthetic routes: AI tools are being developed that can suggest efficient synthetic pathways for complex molecules, including pyrimidine derivatives. nih.gov

The use of Bayesian optimization, a machine learning technique, has shown promise in optimizing chemical reactions, allowing for a more efficient exploration of the vast chemical space. agchemigroup.eu As the availability of high-quality chemical data increases and ML algorithms become more sophisticated, the role of AI in predictive chemical design is expected to expand significantly. mit.edu

Development of High-Throughput Screening Platforms for Derivative Discovery

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds for a specific biological activity. nih.govrsc.org This approach has been instrumental in the discovery of novel pyrimidine derivatives with potential therapeutic applications. nih.govacs.org

HTS campaigns typically involve the screening of a diverse compound library against a specific biological target, such as an enzyme or a receptor. nih.govacs.org The use of multiplexed assays allows for the simultaneous measurement of multiple parameters, providing a more comprehensive understanding of a compound's activity. acs.org

The data generated from HTS can be used to identify "hits," which are compounds that exhibit the desired biological activity. acs.org These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties. nih.govacs.org The development of robust and efficient HTS platforms is therefore crucial for accelerating the discovery of new pyrimidine-based drugs.

Recent examples of HTS in pyrimidine derivative discovery include:

The identification of 2-sulfonyl/sulfonamide pyrimidines as covalent inhibitors of WRN helicase. acs.org

The discovery of 4,6-disubstituted pyrimidines as inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway. researchgate.net

The identification of pyrimidine compounds as potent and selective JAK1 inhibitors. nih.gov

Expanding Bio-molecular Interaction Studies into New Target Classes

The biological activity of pyrimidine derivatives is a direct consequence of their interactions with specific biomolecules, such as proteins and nucleic acids. acs.orgnih.gov Understanding these interactions at the molecular level is essential for the rational design of new drugs and chemical probes. nih.gov

Molecular docking studies are a computational technique used to predict the binding mode of a small molecule within the active site of a protein. mdpi.comnih.gov This information can be used to guide the design of more potent and selective inhibitors. nih.gov For example, molecular docking has been used to study the interaction of pyrimidine derivatives with targets such as B-cell lymphoma 2 (Bcl-2) and topoisomerase II. mdpi.comnih.gov

In addition to computational methods, experimental techniques such as X-ray crystallography can provide detailed structural information about protein-ligand complexes. nih.gov This information is invaluable for understanding the molecular basis of drug action and for guiding further optimization efforts.